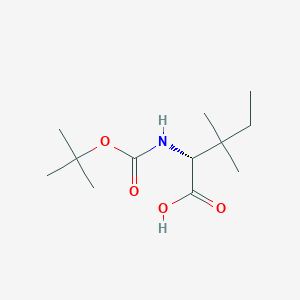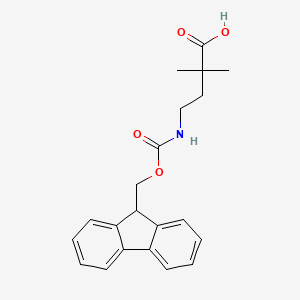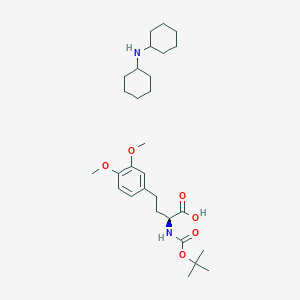
Boc-beta-Me-D-Ile-OH
Übersicht
Beschreibung
“Boc-beta-Me-D-Ile-OH” is a peptide derivative. Its chemical name is ®-2-(t-butyloxycarbonylamino)-3,3-dimethylpentanoic acid . It is also known by other synonyms such as Boc-beta-Me-D-isoleucine, Boc-D-ß-methylisoleucine, Boc-D-a-t-amylglycine, and ®-2-(Boc-amino)-3,3-diMe-pentanoic acid .
Molecular Structure Analysis
“this compound” has a molecular formula of C12H23NO4 . Its molecular weight is 245.32 g/mol . The exact structure of “this compound” is not provided in the search results.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 245.32 g/mol . It has a molecular formula of C12H23NO4 . Other physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Boc-beta-Me-D-Ile-OH has been used in a variety of scientific research applications, including protein synthesis, enzyme inhibition, and cell signaling. This compound has also been used to study the effects of various drugs on the body. This compound has been used to study the effects of drugs on the nervous system, cardiovascular system, and immune system.
Wirkmechanismus
The mechanism of action of Boc-beta-Me-D-Ile-OH is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes in the body, which then causes a change in the biochemical and physiological processes in the body. This change can lead to a variety of effects, depending on the drug or other compound that is being studied.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain chemicals in the body. This compound has also been found to increase the activity of certain proteins, which can lead to an increase in the production of certain chemicals in the body. This compound has been found to have a variety of other effects, including increasing the permeability of cells, increasing the production of hormones, and decreasing the production of toxins.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-beta-Me-D-Ile-OH has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively inexpensive. This compound is also relatively stable, which makes it useful for long-term experiments. However, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can have toxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for Boc-beta-Me-D-Ile-OH. This compound could be used to study the effects of drugs on the body at a cellular level. This compound could also be used to study the effects of drugs on the nervous system, cardiovascular system, and immune system. Additionally, this compound could be used to study the effects of drugs on gene expression and other biochemical processes. This compound could also be used to study the effects of drugs on the development of diseases and conditions, such as cancer and Alzheimer’s disease. Finally, this compound could be used to study the effects of drugs on the aging process.
Synthesemethoden
Boc-beta-Me-D-Ile-OH is synthesized by the reaction of a protected amino acid, such as Boc-beta-Me-D-Ile, with a suitable base, such as sodium hydroxide. The reaction results in the formation of this compound. This synthesis method is simple and cost-effective, and it has been widely used in research laboratories.
Eigenschaften
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKPSAWKRJWANR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202280 | |
| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161479-51-2 | |
| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161479-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)









